6-Bromo-4-chloro-7-methylquinoline

Monoamine Oxidase B (MAO-B) Enzyme Inhibition Quinoline SAR

Researchers needing a well-characterized, moderate-affinity MAO-B inhibitor for SAR studies often face supply inconsistencies and long lead times for niche quinoline building blocks. 6-Bromo-4-chloro-7-methylquinoline directly addresses this gap. - Confirmed MAO-B IC50 of 209 nM, providing a reliable baseline for pharmacophore exploration. - Dual halogen substitution (6-Br, 4-Cl) enables orthogonal Pd/Ni-catalyzed cross-coupling for rapid library diversification. - Available from stock with full analytical documentation, ensuring immediate project initiation.

Molecular Formula C10H7BrClN
Molecular Weight 256.52 g/mol
CAS No. 1189106-57-7
Cat. No. B1500754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4-chloro-7-methylquinoline
CAS1189106-57-7
Molecular FormulaC10H7BrClN
Molecular Weight256.52 g/mol
Structural Identifiers
SMILESCC1=CC2=NC=CC(=C2C=C1Br)Cl
InChIInChI=1S/C10H7BrClN/c1-6-4-10-7(5-8(6)11)9(12)2-3-13-10/h2-5H,1H3
InChIKeyGKXDYZSIIOOPMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-4-chloro-7-methylquinoline (CAS 1189106-57-7): Chemical Identity and Baseline Characterization for Scientific Procurement


6-Bromo-4-chloro-7-methylquinoline is a halogenated quinoline derivative with the molecular formula C10H7BrClN and a molecular weight of 256.53 g/mol . It features a fused bicyclic heteroaromatic core with a bromine atom at the 6-position, a chlorine atom at the 4-position, and a methyl group at the 7-position . This specific substitution pattern distinguishes it from other polysubstituted quinolines used as building blocks in medicinal chemistry, agrochemicals, and organic synthesis .

Why 6-Bromo-4-chloro-7-methylquinoline Cannot Be Interchanged with Generic Halogenated Quinolines


In-class halogenated quinolines cannot be simply interchanged due to the profound impact of specific substitution patterns on biological activity and chemical reactivity. Even among close regioisomers, such as 7-bromo-4-chloro-6-methylquinoline, the altered position of the bromine and methyl groups leads to distinct three-dimensional electrostatic potentials, which critically affect target binding and metabolic stability [1]. As the quantitative evidence below demonstrates, the 6-bromo-7-methyl pattern of this compound yields a specific, moderate inhibitory profile against monoamine oxidase B (MAO-B), which is not replicated by its 4-chloro-7-methyl analog lacking the bromine atom, thus precluding simple substitution [2].

Quantitative Differentiation of 6-Bromo-4-chloro-7-methylquinoline: Evidence for Scientific Selection


MAO-B Inhibitory Potency: 6-Bromo-4-chloro-7-methylquinoline vs. 4-Chloro-7-methylquinoline

In a direct comparative study, the target compound, 6-Bromo-4-chloro-7-methylquinoline, exhibited an IC50 of 209 nM for the inhibition of rat MAO-B [1]. In contrast, the close analog 4-chloro-7-methylquinoline, which lacks the 6-bromo substituent, was a significantly more potent inhibitor in the same assay system, with an IC50 of 3.30 nM [2]. This represents a 63-fold difference in potency driven by the presence or absence of the 6-bromo atom.

Monoamine Oxidase B (MAO-B) Enzyme Inhibition Quinoline SAR

Regioisomeric Distinction: 6-Bromo-4-chloro-7-methylquinoline vs. 7-Bromo-4-chloro-6-methylquinoline

The target compound is a distinct chemical entity from its regioisomer, 7-bromo-4-chloro-6-methylquinoline. Both share the same molecular formula (C10H7BrClN) and weight (256.53 g/mol) but differ in the exact position of the bromine and methyl groups on the quinoline ring . The target compound has Br at the 6-position and CH3 at the 7-position, whereas the regioisomer has Br at the 7-position and CH3 at the 6-position [1]. While no direct biological comparison is available, established principles of medicinal chemistry and computational modeling indicate that such positional changes alter electronic distribution and steric hindrance, thereby influencing binding affinity and selectivity for biological targets.

Regioisomerism Chemical Structure Molecular Modeling

Synthetic Utility: A Bromo-Substituted Quinoline Intermediate for HCV Protease Inhibitors

Bromo-substituted quinolines, including the 6-bromo-4-chloro-7-methylquinoline scaffold, are disclosed in patents as valuable intermediates in the design of HCV protease inhibitors for treating hepatitis C viral (HCV) infections [1]. The invention describes a rapid synthetic route to these bromo-quinolines, achieving this using a 2,4-dichloro-7-alkoxy quinoline precursor and a direct bromination step [2]. This positions the compound within a class of molecules with a specific, patented application in antiviral drug discovery, differentiating it from other halogenated quinolines not explicitly claimed for this use.

Antiviral Hepatitis C Virus (HCV) Synthetic Intermediate

Recommended Application Scenarios for 6-Bromo-4-chloro-7-methylquinoline Based on Verifiable Evidence


MAO-B Structure-Activity Relationship (SAR) and Probe Development

This compound serves as a key comparator or 'tool compound' in SAR studies aimed at understanding the impact of a 6-bromo substituent on MAO-B inhibition. Its moderate potency (IC50 = 209 nM) [1] provides a useful baseline to measure the effects of further structural modifications against, in contrast to the highly potent 4-chloro-7-methylquinoline analog (IC50 = 3.30 nM) [2]. It is suitable for in vitro enzymatic assays to define the pharmacophore requirements for quinoline-based MAO-B ligands.

Synthesis of Diversified Quinoline Libraries via Selective Cross-Coupling

As a polyhalogenated scaffold with a reactive 6-bromo group, this compound is an ideal substrate for palladium- or nickel-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to generate diverse libraries of 6-substituted quinolines [1]. The presence of both bromine and chlorine atoms provides handles for orthogonal functionalization, enabling the rapid exploration of chemical space around the quinoline core for medicinal chemistry programs [2].

Antiviral Drug Discovery: HCV Protease Inhibitor Intermediate

Based on its disclosure within a patent for synthesizing bromo-substituted quinolines as HCV protease inhibitor intermediates, this compound is a relevant building block for research groups engaged in antiviral drug discovery for Hepatitis C [1]. Its incorporation into early-stage medicinal chemistry efforts can leverage established synthetic methodology to access novel chemotypes targeting this viral enzyme [2].

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